S-(2-Aminoethyl)isothiouronium bromide hydrobromide
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Overview
Description
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: is a chemical compound with the molecular formula C3H11Br2N3S and a molar mass of 281.015 g/mol . It is known for its role as a reducing agent, particularly in the reduction of disulfide bonds . This compound is also referred to by several other names, including 2-aminoethyl carbamimidothioate dihydrobromide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Aminoethyl)isothiouronium bromide hydrobromide typically involves the reaction of thiourea with 2-bromoethylamine hydrobromide. The process begins by mixing thiourea and isopropanol, followed by heating the mixture to 70°C. Subsequently, 2-bromoethylamine hydrobromide is added rapidly, causing the internal temperature to rise to 82°C. The reaction is maintained for 40 minutes before cooling to below 10°C, filtering, and washing with cold isopropanol and a small amount of ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control systems helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: S-(2-Aminoethyl)isothiouronium bromide hydrobromide undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of disulfide bonds.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aminoethyl group.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include water, which facilitates the decomposition of the compound into thiol intermediates that act on disulfide bonds.
Substitution Reactions: Typical conditions involve the use of polar solvents and mild temperatures to promote nucleophilic substitution.
Major Products:
Reduction: The major products are thiol intermediates that result from the reduction of disulfide bonds.
Substitution: The products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
Chemistry: S-(2-Aminoethyl)isothiouronium bromide hydrobromide is widely used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds .
Biology: In biological research, this compound is used to create paroxysmal nocturnal hemoglobinuria (PNH)-like cells by treating red blood cells .
Medicine: The compound has radioprotective properties and is used to protect cells from the damaging effects of radiation . It also inhibits nitric oxide synthase (NOS), making it useful in studies related to nitric oxide pathways .
Industry: In industrial applications, this compound is used in the synthesis of various organic compounds and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of S-(2-Aminoethyl)isothiouronium bromide hydrobromide involves its decomposition in water to form thiol intermediates. These intermediates act on disulfide bonds, reducing them to free thiols . Additionally, the compound inhibits nitric oxide synthase (NOS), affecting nitric oxide pathways and reducing the production of nitric oxide .
Comparison with Similar Compounds
2-Mercaptoethanol: A reducing agent with a free thiol group (-SH) that directly reduces disulfide bonds.
Dithiothreitol (DTT): Another reducing agent with two thiol groups that can reduce disulfide bonds more effectively than S-(2-Aminoethyl)isothiouronium bromide hydrobromide.
Uniqueness: this compound is unique in that it does not have a free thiol group but still acts as a reducing agent by decomposing into thiol intermediates in water . This property makes it distinct from other reducing agents like 2-mercaptoethanol and dithiothreitol.
Properties
IUPAC Name |
[amino(2-aminoethylsulfanyl)methylidene]azanium;bromide;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVMCVGTDUKDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=[NH2+])N)N.Br.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Br2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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